molecular formula C11H11N3O2 B2671496 2-(Quinolin-8-yloxy)acetohydrazide CAS No. 3281-08-1

2-(Quinolin-8-yloxy)acetohydrazide

Cat. No. B2671496
CAS RN: 3281-08-1
M. Wt: 217.228
InChI Key: WTYFZDSMBKKPHM-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yloxy)acetohydrazide is a chemical compound with the molecular weight of 217.23 .


Synthesis Analysis

The synthesis of this compound involves the use of Schiff base ligands containing a quinoline moiety . These ligands are derived from this compound as a primary amine condensed with different aromatic aldehydes such as salicylaldehyde, o-vaniline, 2-hydroxy-1-naphthaldehyde, and 3-pyridinecarbaldehyde . The synthesized ligands are then used to synthesize metal complexes with copper and zinc metal ions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O2/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid substance . More detailed physical and chemical properties are not provided in the retrieved papers.

Scientific Research Applications

Coordination Chemistry and Medicinal Potential

Schiff bases, characterized by the azomethine group (–CH═N–), play a crucial role in coordination chemistry. Their ability to form versatile metal complexes has applications in various fields . The presence of quinoline derivatives further enhances their biological potential and medicinal actions.

Heterocyclic Systems

Quinoline-based Schiff bases fall within the broader category of Schiff base complexes with heterocyclic structures. Researchers have extensively explored these systems due to their diverse properties and applications .

Anti-Microbial Agents

Beyond the specific compound QAH, the synthesis of quinoline analogues has been investigated for their antimicrobial properties . These analogues may offer novel avenues for combating bacterial and fungal infections.

Anticancer Potential

While not directly studied for QAH, quinoline scaffold tethered cinnamide hybrids have been synthesized as potential anticancer agents . The quinoline moiety’s structural features contribute to their cytotoxic activity.

properties

IUPAC Name

2-quinolin-8-yloxyacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-14-10(15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYFZDSMBKKPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=O)NN)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the structural significance of 2-(Quinolin-8-yloxy)acetohydrazide?

A1: This compound features a quinoline ring linked to an acetohydrazide moiety via an oxygen atom. This structure provides multiple sites for potential interactions with biological targets, contributing to its observed biological activity.

Q2: How is this compound typically synthesized?

A2: The synthesis usually involves two key steps: 1. Formation of ethyl 2-(quinolin-8-yloxy)acetate: This involves reacting 8-hydroxyquinoline with ethyl chloroacetate in the presence of a base like anhydrous potassium carbonate. [] 2. Conversion to this compound: The ethyl ester from step 1 is then reacted with hydrazine hydrate to obtain the final compound. []

Q3: What are the common spectroscopic techniques used to characterize this compound and its derivatives?

A3: Researchers widely utilize several spectroscopic methods for characterization, including: * Infrared (IR) Spectroscopy: This helps identify functional groups, such as the carbonyl groups present in the acetohydrazide moiety. [] * Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming the structure. [] * Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the compound, offering further confirmation of its identity. []

Q4: What modifications have been explored on the this compound scaffold and why?

A4: Researchers have investigated various structural modifications to explore Structure-Activity Relationships (SAR). Some common modifications include: * Schiff base formation: Reacting the compound with aldehydes yields Schiff bases with diverse substituents. This has been shown to influence the compound's antimicrobial activity. [, ] * Heterocyclic ring incorporation: The inclusion of additional heterocyclic rings, like pyrazole or pyrazolin-5-one, aims to enhance the compound's pharmacological properties. []

Q5: What is the significance of single-crystal X-ray diffraction in studying this compound derivatives?

A5: Single-crystal X-ray diffraction provides a three-dimensional representation of the molecule, offering crucial insights into its: * Conformation: Reveals the spatial arrangement of atoms within the molecule. [, , ] * Intermolecular interactions: Highlights the presence and nature of hydrogen bonding, which can influence the compound's physical properties and biological activity. [, , ]

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